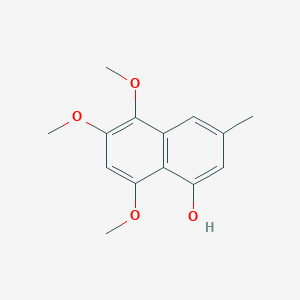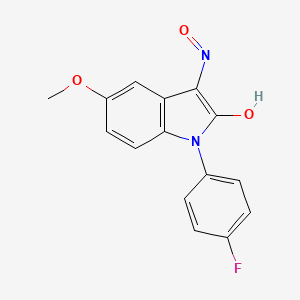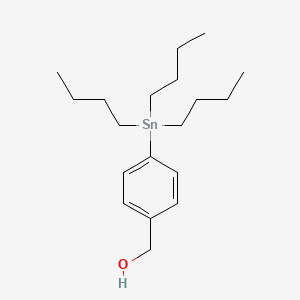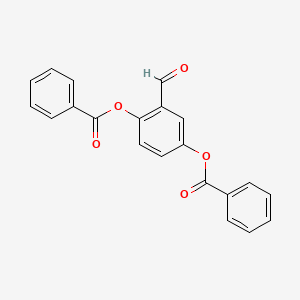
1,1'-Sulfanediylbis(4,4-dimethylpentan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is an organic compound with the molecular formula C14H26O2S It is characterized by the presence of a sulfanediyl group linking two 4,4-dimethylpentan-2-one moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) typically involves the reaction of 4,4-dimethylpentan-2-one with a sulfanediyl-containing reagent under controlled conditions. One common method includes the use of a thiol or disulfide compound that reacts with the ketone groups to form the desired product. The reaction conditions often require a catalyst and may be conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) involves its interaction with molecular targets through its functional groups. The sulfanediyl group can form bonds with various biomolecules, while the ketone groups can participate in redox reactions. These interactions can affect cellular pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethylpentan-2-one: A simpler ketone without the sulfanediyl linkage.
Sulfanediylbis(benzene-1,4-diyloxy)diethanol: A compound with a similar sulfanediyl group but different substituents.
Uniqueness: 1,1’-Sulfanediylbis(4,4-dimethylpentan-2-one) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
156222-91-2 |
|---|---|
Molekularformel |
C14H26O2S |
Molekulargewicht |
258.42 g/mol |
IUPAC-Name |
1-(4,4-dimethyl-2-oxopentyl)sulfanyl-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C14H26O2S/c1-13(2,3)7-11(15)9-17-10-12(16)8-14(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
QHJSSEGIQKBMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)CSCC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)


![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)


![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)


